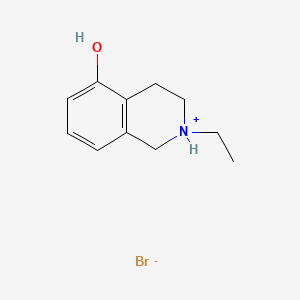![molecular formula C10H14N2O9 B14175618 N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine CAS No. 926009-99-6](/img/structure/B14175618.png)
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine is a chemical compound with the molecular formula C17H30N2O7 and a molecular weight of 374.43 g/mol . This compound is known for its unique structure, which includes both carboxymethyl and oxaloglycine groups. It is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine typically involves the reaction of ethylenediamine with glycine and oxalic acid under controlled conditions . The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as carboxyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperatures.
Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols .
Applications De Recherche Scientifique
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: The compound is employed in studies involving enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules.
Industry: This compound is used in the formulation of industrial cleaning agents and metal ion sequestrants.
Mécanisme D'action
The mechanism of action of N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine involves its ability to chelate metal ions and interact with biological molecules . The compound binds to metal ions through its carboxyl and amino groups, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylenetriaminepentaacetic acid (DTPA): Similar in structure and function, used as a chelating agent.
Ethylenediaminetetraacetic acid (EDTA): Another chelating agent with a similar mechanism of action.
Uniqueness
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine is unique due to its specific combination of carboxymethyl and oxaloglycine groups, which provide distinct chemical properties and reactivity compared to other chelating agents . This uniqueness makes it valuable in specialized applications where other chelating agents may not be as effective.
Propriétés
Numéro CAS |
926009-99-6 |
|---|---|
Formule moléculaire |
C10H14N2O9 |
Poids moléculaire |
306.23 g/mol |
Nom IUPAC |
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C10H14N2O9/c13-6(14)3-11(4-7(15)16)1-2-12(5-8(17)18)9(19)10(20)21/h1-5H2,(H,13,14)(H,15,16)(H,17,18)(H,20,21) |
Clé InChI |
PGXNTTHOZQHGHI-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CC(=O)O)C(=O)C(=O)O)N(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14175536.png)
![2-Methyl-5-[(tribenzylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14175539.png)
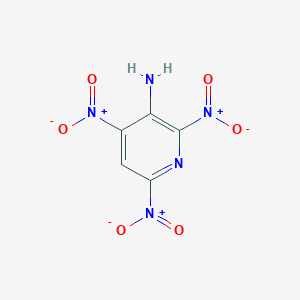
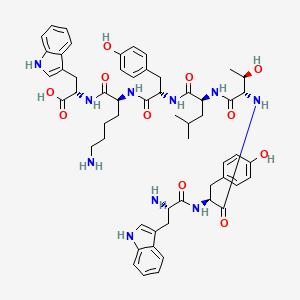

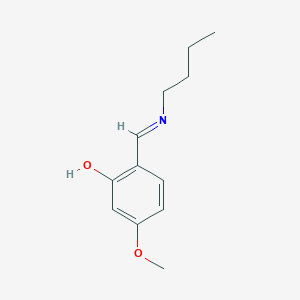
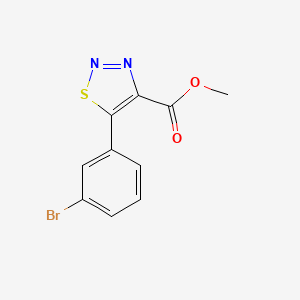
![Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]-](/img/structure/B14175565.png)
![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-1-ide](/img/structure/B14175573.png)
![4,4'-Bis[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14175581.png)
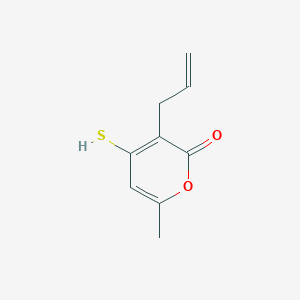
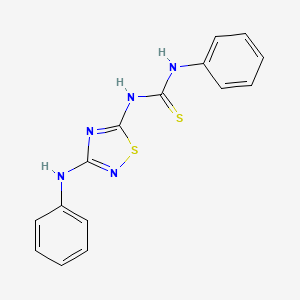
![3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole](/img/structure/B14175613.png)
